Methylmagnesium chloride is the simplest Grignard reagent, a class of organometallic compounds discovered by Victor Grignard in 1900 []. These reagents revolutionized organic synthesis due to their ability to form carbon-carbon bonds with various organic compounds.
Methylmagnesium chloride possesses a simple yet crucial structure. It features a central magnesium (Mg) atom bound to a methyl group (CH₃) and a chlorine atom (Cl). The Mg atom exhibits a positive formal charge (+1) due to the electronegativity difference between Mg and Cl, while the carbon in the methyl group carries a partial negative charge (δ-). This polarity makes the carbon-magnesium bond nucleophilic, readily reacting with electrophilic carbon centers.
Methylmagnesium chloride is typically synthesized by reacting magnesium metal with chloromethane (CH₃Cl) in an ethereal solvent like diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.
Mg + CH₃Cl → CH₃MgCl
The most significant application of methylmagnesium chloride lies in its ability to react with various carbonyl compounds (aldehydes, ketones, esters, etc.) to form new carbon-carbon bonds. This reaction, known as the Grignard reaction, is a cornerstone of organic synthesis.
For example, the reaction between methylmagnesium chloride and formaldehyde (HCHO) yields primary alcohols.
CH₃MgCl + HCHO → CH₃CH₂OH + MgClCl
Similarly, reactions with ketones produce secondary alcohols, and with esters, tertiary alcohols.
Methylmagnesium chloride can also participate in various other reactions, including:
Methylmagnesium chloride does not have a biological mechanism of action.
Methylmagnesium chloride is known for its reactivity, particularly with water and other protic solvents. In reactions with water, it produces methane and magnesium salts:
This reaction highlights its role as a strong nucleophile. When reacted with carbonyl compounds, such as ketones and aldehydes, it facilitates the formation of alcohols through nucleophilic addition. For instance, when methylmagnesium chloride reacts with acetone followed by hydrolysis, it yields tert-butyl alcohol:
These reactions underscore its utility in synthesizing various organic compounds .
Methylmagnesium chloride is synthesized through the reaction of methyl chloride with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran. This reaction must be conducted under an inert atmosphere to prevent moisture from interfering:
The process often requires an initiator to start the reaction efficiently. The resulting product can be purified and stored as a concentrated solution in tetrahydrofuran .
Methylmagnesium chloride stands out due to its balance of cost-effectiveness and reactivity, making it a preferred choice for many synthetic pathways in organic chemistry .
Interaction studies involving methylmagnesium chloride primarily focus on its reactivity with various substrates in organic synthesis. Its strong nucleophilic nature allows it to react efficiently with electrophiles such as carbonyl compounds. Comparative studies have shown that methylmagnesium chloride reacts differently than other Grignard reagents like methylmagnesium bromide or methylmagnesium iodide, often providing unique pathways for synthesizing complex molecules .
Methylmagnesium chloride shares characteristics with other organometallic compounds, particularly other Grignard reagents. Here are some similar compounds:
Compound | Reactivity |
Physical Description Liquid
GHS Hazard Statements
Aggregated GHS information provided by 148 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (64.19%): Highly Flammable liquid and vapor [Danger Flammable liquids]; H250 (26.35%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids; Pyrophoric solids]; H260 (88.51%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases]; H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]; H318 (19.59%): Causes serious eye damage [Danger Serious eye damage/eye irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. PictogramsFlammable;Corrosive Other CAS
676-58-4
Wikipedia
Methylmagnesium chloride
Methods of Manufacturing
REACTION OF METHYL CHLORIDE AND MAGNESIUM IN ANHYDROUS DIETHYL ETHER, USUALLY IN THE PRESENCE OF AN INITIATOR
General Manufacturing Information
All other basic organic chemical manufacturing
Pharmaceutical and medicine manufacturing Magnesium, chloromethyl-: ACTIVE Dates
Modify: 2023-08-15
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